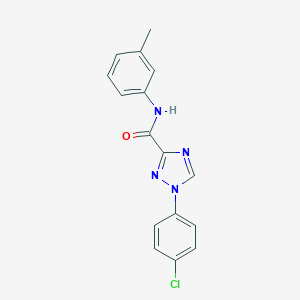![molecular formula C16H10ClN3O2S2 B498356 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine](/img/structure/B498356.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound that features a thiazole ring and a benzisothiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with a benzisothiazole derivative. One common method includes the use of dry toluene as a solvent, potassium carbonate (K2CO3) as a base, and chloroacetyl chloride as a reagent. The reaction mixture is heated to reflux for several hours, followed by cooling and dilution with dichloromethane (DCM) to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or benzisothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide: Shares a similar thiazole ring structure but differs in its functional groups.
N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine: Another thiazole derivative with different substituents.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its combination of thiazole and benzisothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C16H10ClN3O2S2 |
|---|---|
Poids moléculaire |
375.9g/mol |
Nom IUPAC |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-11-7-5-10(6-8-11)13-9-23-16(18-13)19-15-12-3-1-2-4-14(12)24(21,22)20-15/h1-9H,(H,18,19,20) |
Clé InChI |
ULGVFUGSDFJKQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498291.png)




